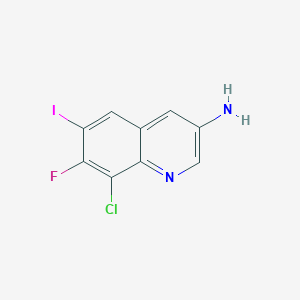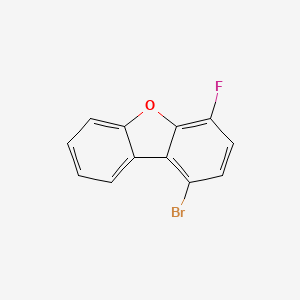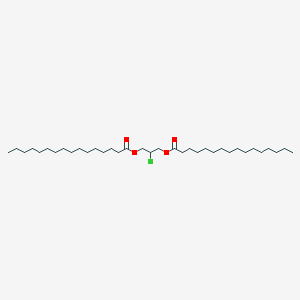
Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropane-1,3-diyl dipalmitate, also known as 3-Chloropropane-1,2-diol dipalmitate, is a compound categorized under 3-Chloropropanediols (3-MCPD). It is a derivative of chloropropanol and is primarily composed of fatty acid esters. The molecular formula of this compound is C35H67ClO4, and it has a molecular weight of 587.36 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropane-1,3-diyl dipalmitate typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-Chloropropane-1,3-diyl dipalmitate follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product. The compound is often supplied as a solid and stored under refrigerated conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropropane-1,3-diyl dipalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloropropane-1,2-diol and palmitic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed
Hydrolysis: 3-Chloropropane-1,2-diol and palmitic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloropropane-1,3-diyl dipalmitate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a contaminant in food processing.
Medicine: Investigated for its toxicological properties and potential health effects.
Industry: Used in the production of refined vegetable oils and fats, where it is monitored as a contaminant
Mecanismo De Acción
The mechanism of action of 2-Chloropropane-1,3-diyl dipalmitate involves its hydrolysis in the gastrointestinal tract to release 3-chloropropane-1,2-diol. This metabolite is then absorbed and distributed to various organs and tissues. The compound has been shown to affect kidney function and male fertility, with its toxicological effects being attributed to its ability to interfere with cellular metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound that also forms during the thermal treatment of fat-containing foodstuffs.
3-MCPD Esters: Various esters of 3-MCPD, including 3-MCPD dipalmitate, which share similar toxicological properties.
Uniqueness
2-Chloropropane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which influences its physical properties and reactivity. Its presence as a contaminant in food processing highlights the importance of monitoring and controlling its levels to ensure food safety .
Propiedades
Fórmula molecular |
C35H67ClO4 |
|---|---|
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
(2-chloro-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clave InChI |
IBJIXNLLGSRECE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


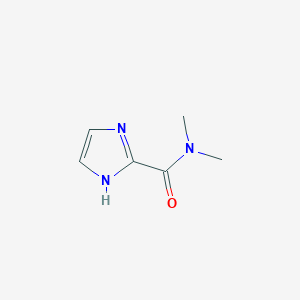

![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
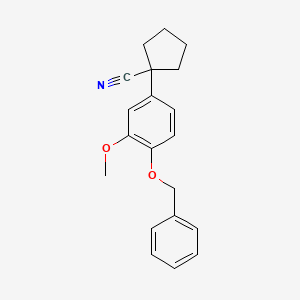
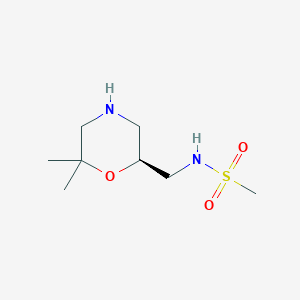
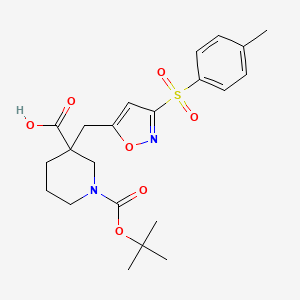
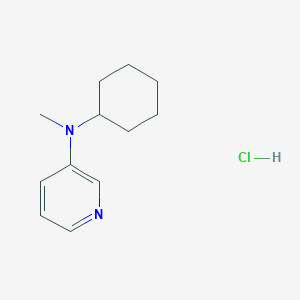
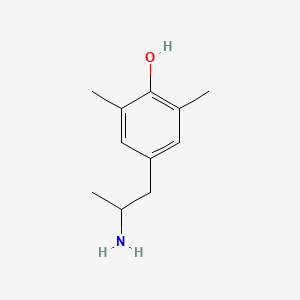
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)

